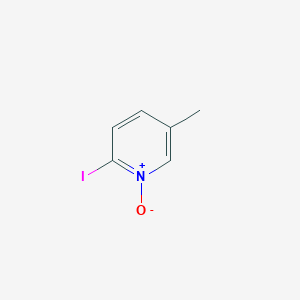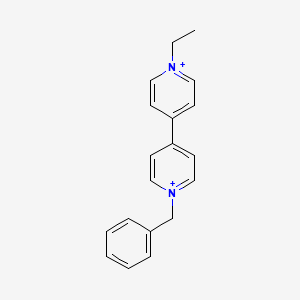
4,4'-Bipyridinium, 1-ethyl-1'-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bipyridinium, 1-ethyl-1’-(phenylmethyl)- is a derivative of bipyridinium compounds, which are known for their electrochemical properties. These compounds are often used in various scientific and industrial applications due to their ability to undergo reversible redox reactions. The addition of an ethyl and phenylmethyl group to the bipyridinium core enhances its chemical properties, making it a valuable compound in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bipyridinium, 1-ethyl-1’-(phenylmethyl)- typically involves the alkylation of 4,4’-bipyridine with ethyl and phenylmethyl halides. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction conditions often require heating to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-Bipyridinium, 1-ethyl-1’-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can be reduced to form radical cations or further reduced to neutral species.
Substitution Reactions: The phenylmethyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products:
Oxidation: The major products are often oxidized bipyridinium derivatives.
Reduction: The products include reduced forms of the bipyridinium compound.
Substitution: Substituted bipyridinium derivatives are formed.
Aplicaciones Científicas De Investigación
4,4’-Bipyridinium, 1-ethyl-1’-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecular systems and supramolecular chemistry.
Biology: Investigated for its potential use in biological assays and as a probe for studying redox processes in biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in the development of redox-active drugs.
Industry: Utilized in the development of electrochromic devices, batteries, and other electronic applications due to its stable redox properties.
Mecanismo De Acción
The mechanism of action of 4,4’-Bipyridinium, 1-ethyl-1’-(phenylmethyl)- involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, making it an effective mediator in redox processes. The molecular targets and pathways involved include interactions with electron transport chains and redox-active enzymes, which can influence various biochemical pathways.
Comparación Con Compuestos Similares
- 4,4’-Bipyridinium, 1,1’-bis(phenylmethyl)-
- 4,4’-Bipyridinium, 1,1’-diethyl-
- 4,4’-Bipyridinium, 1,1’-dibutyl-
Comparison: 4,4’-Bipyridinium, 1-ethyl-1’-(phenylmethyl)- is unique due to the presence of both ethyl and phenylmethyl groups, which enhance its redox properties and stability compared to other bipyridinium derivatives. The phenylmethyl group provides additional steric hindrance, which can influence the compound’s reactivity and interaction with other molecules.
Propiedades
Número CAS |
94148-09-1 |
|---|---|
Fórmula molecular |
C19H20N2+2 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
1-benzyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C19H20N2/c1-2-20-12-8-18(9-13-20)19-10-14-21(15-11-19)16-17-6-4-3-5-7-17/h3-15H,2,16H2,1H3/q+2 |
Clave InChI |
IUQYARDNYVRCQB-UHFFFAOYSA-N |
SMILES canónico |
CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(Acridin-9-YL)amino]-3-iodophenyl}methanesulfonamide](/img/structure/B14358653.png)
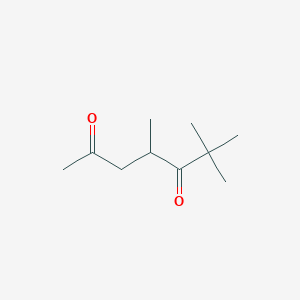
![[2-(2-Phenylcyclopropyl)ethenyl]benzene](/img/structure/B14358659.png)
![Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate](/img/structure/B14358663.png)
![Methyl 3-[(dimethylamino)methyl]-2-hydroxybenzoate](/img/structure/B14358682.png)
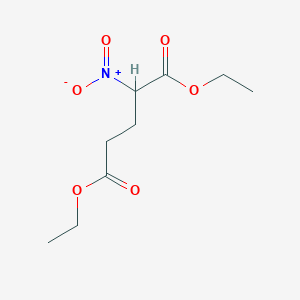
![3,3'-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14358691.png)
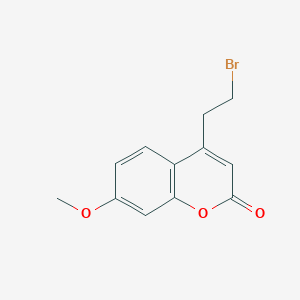
![4-(4-Propylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]cyclohexan-1-ol](/img/structure/B14358715.png)
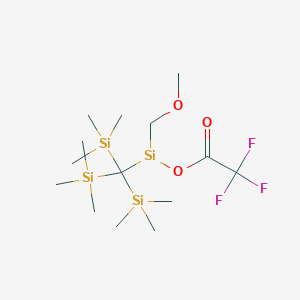

![1-Methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-ol](/img/structure/B14358730.png)
